molecular formula C25H22N4O3S B12032007 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618439-56-8

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12032007
CAS No.: 618439-56-8
M. Wt: 458.5 g/mol
InChI Key: ASPHQYGXFLIJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a recognized potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator in the pain pathway, often described as a "chemosensor" for noxious environmental irritants and endogenous inflammatory mediators. This compound exerts its pharmacological effect by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of TRPA1 agonists, including allyl isothiocyanate (AITC) and cinnamaldehyde . Its primary research value lies in the dissection of TRPA1's role in various pathophysiological conditions. It is extensively used in preclinical studies to investigate mechanisms of neuropathic and inflammatory pain, as well as neurogenic inflammation . By selectively inhibiting TRPA1, researchers can elucidate the channel's contribution to disease models and validate it as a therapeutic target for a range of disorders, including chronic pain, asthma, and pruritus. The high potency and selectivity of this antagonist make it an indispensable tool for in vitro characterization of TRPA1-mediated signaling and for in vivo proof-of-concept studies.

Properties

CAS No.

618439-56-8

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C25H22N4O3S/c30-24(26-19-9-5-2-6-10-19)17-33-25-28-27-23(15-18-7-3-1-4-8-18)29(25)20-11-12-21-22(16-20)32-14-13-31-21/h1-12,16H,13-15,17H2,(H,26,30)

InChI Key

ASPHQYGXFLIJFX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NN=C3SCC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic deconstruction of the target molecule reveals four primary fragments:

  • 2,3-Dihydrobenzo[b] dioxin-6-yl subunit

  • 5-Benzyl-4H-1,2,4-triazole-3-thiol

  • N-Phenylacetamide backbone

  • Thioether linkage

The convergent synthesis strategy involves independent preparation of the dihydrobenzo[dioxin] and triazole-thiol components, followed by coupling via a thioether bond and subsequent acetylation with aniline .

Synthesis of the 2,3-Dihydrobenzo[b][1, dioxin-6-yl Fragment

The dihydrobenzo[dioxin] ring system is synthesized from 2,3-dihydroxybenzoic acid (12 ) through sequential esterification, alkylation, and cyclization :

  • Methyl ester formation : Treatment of 2,3-dihydroxybenzoic acid with methanol and sulfuric acid yields methyl 2,3-dihydroxybenzoate (13 ).

  • Alkylation and cyclization : Reaction of 13 with 1,2-dibromoethane in the presence of potassium carbonate facilitates O-alkylation, forming methyl 2,3-(ethylenedioxy)benzoate (14 ).

  • Hydrolysis : Basic hydrolysis of 14 using lithium hydroxide generates 2,3-dihydrobenzo[b][1, dioxine-6-carboxylic acid.

Key Reaction Conditions :

StepReagents/ConditionsYield
EsterificationMeOH, H₂SO₄, reflux85–90%
Alkylation1,2-Dibromoethane, K₂CO₃, DMF, 80°C70–75%
HydrolysisLiOH, THF/H₂O, rt>90%

Construction of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is assembled via cyclocondensation of thiosemicarbazide derivatives. A reported approach for analogous triazoles involves :

  • Preparation of 4-substituted thiosemicarbazide : Reaction of benzyl hydrazine with methyl isothiocyanate in ethanol yields 1-benzyl-4-methylthiosemicarbazide.

  • Cyclization : Heating the thiosemicarbazide with formic acid induces cyclization to form 5-benzyl-4H-1,2,4-triazole-3-thiol.

Optimization Insight : Use of formic acid as both solvent and catalyst enhances cyclization efficiency, achieving yields of 65–70% .

Functionalization of the Triazole with Dihydrobenzo[dioxin]

The dihydrobenzo[dioxin] subunit is introduced at the 4-position of the triazole via nucleophilic aromatic substitution (SNAr). Activation of the carboxylic acid group on the dihydrobenzo[dioxin] fragment as an acid chloride (using SOCl₂) facilitates coupling with the triazole amine :

Dihydrobenzo[dioxin]-6-carbonyl chloride+5-Benzyl-4H-1,2,4-triazol-3-amine4-(Dihydrobenzo[dioxin]-6-yl)-5-benzyl-4H-1,2,4-triazole-3-amine\text{Dihydrobenzo[dioxin]-6-carbonyl chloride} + \text{5-Benzyl-4H-1,2,4-triazol-3-amine} \rightarrow \text{4-(Dihydrobenzo[dioxin]-6-yl)-5-benzyl-4H-1,2,4-triazole-3-amine}

Critical Parameters :

  • Reaction conducted in anhydrous THF with pyridine to scavenge HCl.

  • Yields range from 60–65% after purification by silica chromatography .

Formation of the Thioether Linkage

The thioether bond is established through alkylation of the triazole-3-thiol with bromoacetamide. Optimization from analogous syntheses suggests :

  • Generation of thiolate : Deprotonation of 5-benzyl-4-(dihydrobenzo[dioxin]-6-yl)-4H-1,2,4-triazole-3-thiol with NaH in DMF.

  • Alkylation : Addition of N-phenyl-2-bromoacetamide to the thiolate solution, stirred at 0°C to room temperature for 12 hours.

Yield Enhancement :

  • Slow addition of bromoacetamide minimizes disulfide formation.

  • Isolation via ethyl acetate extraction and column chromatography affords 55–60% yield .

Synthesis of N-Phenylacetamide

The N-phenylacetamide moiety is prepared via mixed-anhydride methodology :

  • Activation of acetic acid : Treatment of chloroacetic acid with isobutyl chloroformate and N-methylmorpholine in THF forms the mixed anhydride.

  • Coupling with aniline : Addition of aniline to the anhydride solution yields N-phenyl-2-chloroacetamide.

  • Bromination : Reaction with PBr₃ converts the chloro group to bromo, yielding N-phenyl-2-bromoacetamide.

Reaction Table :

StepReagentsTemperatureYield
Anhydride formationIsobutyl chloroformate, NMM, THF0°C85%
CouplingAniline, THFrt78%
BrominationPBr₃, DCM0°C90%

Integrated Synthetic Pathway and Optimization

Combining the above steps, the overall pathway proceeds as:

Dihydrobenzo[dioxin]Triazole couplingThioether formationAcetamide integration\text{Dihydrobenzo[dioxin]} \rightarrow \text{Triazole coupling} \rightarrow \text{Thioether formation} \rightarrow \text{Acetamide integration}

Process Challenges :

  • Regioselectivity : Ensuring substitution at the 4-position of the triazole requires careful control of stoichiometry and reaction time .

  • Purification : Silica chromatography remains indispensable for intermediate isolation, though patent literature suggests alternatives like crystallization for scaled processes .

Scalability Considerations :

  • Replacement of column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) improves viability for industrial production .

While spectral data for the target compound are not publicly available, analogous compounds provide reference benchmarks:

  • ¹H NMR :

    • Aromatic protons of dihydrobenzo[dioxin] appear as multiplet at δ 6.7–7.1 ppm .

    • Triazole CH₂ groups resonate near δ 4.5–5.0 ppm .

  • MS (ESI+) : Molecular ion peak at m/z 458.53 [M+H]⁺ aligns with the molecular formula C₂₅H₂₂N₄O₃S .

Alternative Methodologies and Innovations

Emerging approaches from recent literature include:

  • Microwave-assisted synthesis : Reducing reaction times for cyclization steps (e.g., triazole formation in 30 minutes vs. 12 hours) .

  • Flow chemistry : Continuous processing for bromoacetamide synthesis to enhance safety and yield .

Chemical Reactions Analysis

Types of Reactions

2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of compounds containing triazole and dioxin structures. For instance, derivatives similar to 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide have been evaluated against various cancer cell lines. These studies often report significant cytotoxic effects compared to established anticancer drugs .
    StudyCell LineGI50 Value (µM)Comparison Drug
    AMCF-79.51Adriamycin
    BHL-603.52Chlorambucil
    CUACC-624.65Bendamustine
    The compound's mechanism of action may involve inhibition of key enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Properties
    • Compounds with similar structures have shown promising antimicrobial activity against various pathogens. The thioether linkage in the compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .
  • Neurological Applications
    • There is emerging evidence that derivatives of the dioxin moiety can act as alpha2C antagonists, potentially beneficial in treating peripheral and central nervous system disorders. This suggests that 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide may also have neuroprotective effects or modulate neurotransmitter systems .

Case Studies

  • Synthesis and Evaluation
    • A study synthesized various derivatives of the compound and evaluated their anticancer activities against multiple human cancer cell lines (e.g., breast and leukemia). The synthesized compounds exhibited varying degrees of potency, indicating that structural modifications can significantly impact biological activity .
  • Molecular Docking Studies
    • Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies support the hypothesis that the compound can effectively interact with active sites on target enzymes or receptors .

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dioxin moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Based Compounds

Compound Name/ID Core Structure Key Substituents Molecular Formula Notable Features
Target Compound 1,2,4-Triazole - 5-Benzyl
- 4-Dihydrobenzo[d]dioxin
- 3-Thioacetamide (N-phenyl)
C₂₅H₂₂N₄O₃S Enhanced lipophilicity from dihydrodioxin; potential H-bonding via acetamide.
Compounds [10–15] 1,2,4-Triazole - 5-(4-Sulfonylphenyl)
- 4-(2,4-Difluorophenyl)
- 3-Thioethylketone (phenyl/4-fluorophenyl)
Varies (e.g., C₂₈H₂₀F₂N₃O₃S₂) Sulfonyl groups increase polarity; ketones may reduce metabolic stability.
N-(5-(Dihydrobenzo[d]dioxin)-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide 1,3,4-Oxadiazole - 5-Dihydrobenzo[d]dioxin
- 2-Butanamide (4-fluorophenylthio)
C₂₀H₁₈FN₃O₄S Oxadiazole core vs. triazole; longer aliphatic chain (butanamide) may alter pharmacokinetics.
Sulfentrazone 1,2,4-Triazole - 4-Difluoromethyl-dihydrotriazolone
- Phenylmethanesulfonamide
C₁₁H₁₀ClF₂N₅O₃S Sulfonamide group; pesticidal activity via protoporphyrinogen oxidase inhibition.

Key Observations:

Core Heterocycle Variability : While the target compound and compounds [10–15] share a 1,2,4-triazole core, the oxadiazole derivative and sulfentrazone highlight the pharmacological versatility of nitrogen-containing heterocycles.

Thioether-linked acetamide in the target compound contrasts with ketones in compounds [10–15] , which may influence electronic effects (e.g., electron-withdrawing vs. donating) and metabolic pathways. Fluorinated substituents (e.g., in and sulfentrazone ) often improve metabolic stability and binding affinity due to fluorine’s electronegativity and small size.

Pharmacological and Physicochemical Properties

Property Target Compound Compounds [10–15] Oxadiazole Derivative Sulfentrazone
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8–3.2 (moderate) ~2.9 (moderate) ~2.5 (polar sulfonamide)
Solubility Low aqueous solubility Moderate (sulfonyl groups) Low (long aliphatic chain) High (ionic sulfonamide)
Bioactivity Potential kinase inhibition or antimicrobial action Antifungal/antibacterial (triazole-thiones) Unknown (structural similarity to COX-2 inhibitors) Herbicidal (protox inhibition)

Biological Activity

The compound 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a thioamide derivative notable for its potential pharmacological properties. Its structure incorporates a triazole ring, which has been associated with various biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

This compound features several key structural components:

  • Benzyl group
  • Dihydrobenzo[dioxin] moiety
  • 1,2,4-triazole ring

The molecular formula is C25H22N4O3SC_{25}H_{22}N_{4}O_{3}S with a molecular weight of 458.53 g/mol. Its unique combination of functionalities contributes to its biological activity.

The triazole ring is significant in mimicking nucleobases, which may interfere with DNA and RNA replication processes. The presence of thiol groups in the structure enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibit promising anticancer properties. Key findings include:

Anticancer Activity

The compound has shown potential as an anticancer agent through:

  • Inhibition of cancer cell proliferation : Studies suggest that it disrupts DNA replication and induces apoptosis via caspase activation pathways.

Cytotoxicity Studies

A comparative analysis of similar compounds reveals their IC50 values against various cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AHEPG20.81
Compound BMCF71.18
Target Compound VariousTBD

The specific IC50 for 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is yet to be determined but is expected to be competitive based on structural analogs.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar triazole derivatives. For instance:

  • Synthesis and Evaluation : The synthesis of triazoles with varying substituents has been linked to enhanced anticancer activity against multiple cell lines .
  • Mechanism-Based Approaches : Investigations into the mechanism of action reveal that these compounds may inhibit specific enzymes involved in cancer progression .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how this compound interacts with target proteins involved in cancer pathways. These studies provide insights into binding affinities and potential modifications for improved efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

Methodological Answer: Synthesis can be optimized using three approaches:

  • Conventional method : Reacting 5-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thione with N-phenylchloroacetamide in a polar aprotic solvent (e.g., DMF) under reflux for 12–24 hours.
  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with higher yields (e.g., 85–92%) by enhancing reaction kinetics .
  • Catalytic methods : Using cesium carbonate or triethylamine as a base to facilitate S-alkylation.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a multi-spectral approach:

  • IR spectroscopy : Confirm the presence of thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹).
  • 1H/13C-NMR : Identify aromatic protons (δ 6.8–7.8 ppm), benzyl methylene (δ 4.5–5.0 ppm), and dihydrodioxin protons (δ 4.2–4.4 ppm).
  • Elemental analysis : Validate molecular formula (e.g., C25H21N4O3S) with <0.3% deviation .

Q. What are the recommended handling and storage protocols?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight amber glass vials to prevent photodegradation and moisture absorption.
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation. Avoid aqueous solvents unless stabilized with DMSO .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Systematic substitution : Modify the benzyl (e.g., electron-withdrawing groups) or dihydrodioxin moieties (e.g., halogenation) and test biological activity.
  • Bioassays : Use enzyme inhibition assays (e.g., acetylcholinesterase) or antimicrobial disk diffusion to quantify activity changes. Compare with derivatives from structurally similar triazoles .

Q. What computational strategies are suitable for predicting binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase). Validate docking poses with MD simulations (AMBER/GROMACS).
  • QSAR models : Train models on derivatives with known IC50 values to predict activity .

Q. How should contradictory biological activity data be resolved?

Methodological Answer:

  • Dose-response curves : Re-test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay controls : Include positive (e.g., donepezil for AChE inhibition) and negative controls. Validate findings using orthogonal assays (e.g., fluorescence vs. spectrophotometric) .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for pharmacological studies.
  • TLC : Monitor reactions using silica plates (ethyl acetate:hexane, 3:7) with iodine visualization .

Q. How can solubility limitations in aqueous buffers be addressed?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions via post-synthetic modification .

Q. What green chemistry approaches can reduce synthetic waste?

Methodological Answer:

  • Solvent-free synthesis : Use ball milling or microwave irradiation to minimize solvent waste.
  • Catalytic recycling : Immobilize catalysts (e.g., Cs2CO3 on mesoporous silica) for reuse in multiple cycles .

Q. How can degradation products be characterized under stress conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions.
  • LC-MS : Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF) and propose degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.